molecular formula C16H13N5O5S2 B2579918 N-(5-((2-((5-methylisoxazol-3-yl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide CAS No. 477215-32-0

N-(5-((2-((5-methylisoxazol-3-yl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide

Cat. No. B2579918
CAS RN: 477215-32-0
M. Wt: 419.43
InChI Key: WILRQQZJUUUBAT-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of a similar compound, N-(5-methylisoxazol-3-yl)-2-(5-phenyl-1,3,4-oxadiazol-2-yl)acetamides, involves the condensation of 3-amino-5-methylisoxazole with diethyl malonate in ethanol under reflux . This process affords ethyl 2-(5-methyl-3-isoxazolylcarbamoyl)acetate .


Molecular Structure Analysis

The molecular structure of similar compounds like N1, N3 -bis (5-methylisoxazol-3-yl)malonamide has been studied . Three distinct forms of this compound were obtained and characterized: two polymorphic forms and one solvate . An in-depth analysis of the interactions and energy content of the crystals based on supramolecular clusters allowed researchers to propose crystallization mechanisms .


Chemical Reactions Analysis

The chemical reactions involving similar compounds like 5-amino-3-methylisoxazole usually involve the exocyclic amino group and position C-4 in the isoxazole moiety as reaction centers .


Physical And Chemical Properties Analysis

The IR spectrum of a similar compound, N-(5-methylisoxazol-3-yl)-2-(5-phenyl-1,3,4-oxadiazol-2-yl)acetamide, shows a characteristic band at 1237 cm−1 due to C-O-C stretching vibration confirming the formation of 1,3,4-oxadiazole ring . The 1H NMR spectrum does not exhibit signals due to the CH=N proton, and the NH protons of the hydrazone, which are present in its precursor at δ 7.93, 8.16, 11.49 and 11.55, confirming the oxadiazole ring formation .

Scientific Research Applications

Synthetic Methodologies and Chemical Transformations Research has demonstrated the synthesis of novel heterocyclic compounds, including those with benzodioxole frameworks, showing the versatility of synthetic strategies in creating complex molecules for therapeutic applications. Such methodologies often involve multi-step reactions, offering pathways to a variety of heterocyclic structures with potential bioactivity (Abu‐Hashem, Al-Hussain, & Zaki, 2020).

Pharmacological Potential Compounds with structures similar to the given molecule have been investigated for their pharmacological activities. For example, derivatives of benzimidazole and thiadiazole have shown promising angiotensin II receptor antagonistic activities, indicating potential applications in hypertension and cardiovascular diseases (Kohara et al., 1996). Additionally, compounds incorporating the thiadiazolyl moiety have been evaluated for their antimicrobial and antitumor activities, suggesting the broad therapeutic potential of such chemical frameworks (Palkar et al., 2017).

Future Directions

The study of similar compounds like N1, N3 -bis (5-methylisoxazol-3-yl)malonamide suggests that variations in solvents, flexibility, and the presence/absence of amide–amide interactions can modulate the competition between amide-containing isoxazole compounds . This could be a potential area of exploration for the compound you’re interested in.

properties

IUPAC Name

N-[5-[2-[(5-methyl-1,2-oxazol-3-yl)amino]-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-1,3-benzodioxole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13N5O5S2/c1-8-4-12(21-26-8)17-13(22)6-27-16-20-19-15(28-16)18-14(23)9-2-3-10-11(5-9)25-7-24-10/h2-5H,6-7H2,1H3,(H,17,21,22)(H,18,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WILRQQZJUUUBAT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)NC(=O)CSC2=NN=C(S2)NC(=O)C3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13N5O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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